5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine
Overview
Description
“5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine” is a compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole compounds, including “this compound”, often involves the use of 5-amino-pyrazoles as synthetic building blocks . These compounds are used to construct diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . It also contains a cyclopropyl group and an ethyl group attached to the pyrazole ring .Scientific Research Applications
Synthesis and Chemical Properties
5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine serves as a foundational compound in the synthesis of various chemically active molecules. For instance, its derivatives have been utilized in the development of chemical hybridizing agents for wheat and barley through a novel conversion process involving nonaqueous diazotization (Beck et al., 1988). Additionally, its cyclopropyl and amino substituents have been employed in palladium-catalyzed direct arylations, demonstrating significant chemical reactivity and the ability to form tricyclic compounds without decomposition of the cyclopropyl unit (Sidhom et al., 2018).
Applications in Medicinal Chemistry
The molecule and its related derivatives have shown potential in medicinal chemistry, particularly as selective corticotropin-releasing factor 1 receptor antagonists, demonstrating therapeutic potential for the treatment of irritable bowel syndrome (Taguchi et al., 2017). This highlights the molecule's applicability in neuropsychiatric disorder treatment strategies.
Antimicrobial Applications
Further extending its utility, derivatives of this compound have been synthesized and tested for antimicrobial activities. Compounds such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides exhibited potent antibacterial and antifungal activities, suggesting potential as therapeutic agents against a variety of microbial infections (Raju et al., 2010).
Contributions to Heterocyclic Chemistry
The versatility of this compound is further evidenced by its application in the synthesis of heterocyclic compounds, where it serves as a precursor for the development of diverse heterocyclic frameworks with potential pharmaceutical applications (Yoshida et al., 1992). This underscores its importance in the field of synthetic organic chemistry and drug development.
properties
IUPAC Name |
5-cyclopropyl-1-ethylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-11-8(6-3-4-6)7(9)5-10-11/h5-6H,2-4,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGAZHHZJKKGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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